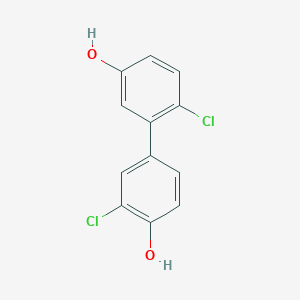
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% (2C5HPP) is a phenolic compound that has a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 48-50°C. It is widely used as a reagent in organic chemistry and in the synthesis of other compounds. 2C5HPP has been studied extensively in recent years and has been found to have several biochemical and physiological effects.
Applications De Recherche Scientifique
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic chemistry for the synthesis of other compounds, such as 2-chloro-5-hydroxybenzaldehyde and 2-chloro-5-hydroxyphenylacetic acid. It is also used as a catalyst in the synthesis of other compounds, such as 2-chloro-5-hydroxybenzaldehyde. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been used in the study of the biochemical and physiological effects of other compounds, such as drugs and hormones.
Mécanisme D'action
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins and thromboxanes, which are involved in various physiological processes. The inhibition of COX by 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% prevents the formation of prostaglandins and thromboxanes, which can lead to a decrease in inflammation and pain. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to act as an antioxidant, which can help reduce oxidative damage to cells and tissues.
Biochemical and Physiological Effects
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to have several biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase (COX), which can lead to a decrease in inflammation and pain. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to act as an antioxidant, which can help reduce oxidative damage to cells and tissues. Furthermore, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been found to have anti-cancer effects, as it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and is a relatively inexpensive reagent. In addition, 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has a wide range of applications in scientific research and has been found to have several biochemical and physiological effects. However, there are some limitations to using 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in lab experiments. For example, it is a relatively unstable compound and can easily decompose in the presence of light or heat. In addition, it is a relatively toxic compound and should be handled with care.
Orientations Futures
The future of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% research is promising, as there are still many unanswered questions about its biochemical and physiological effects. Further research is needed to understand the mechanism of action of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in more detail, as well as to identify other potential applications for it. In addition, further research is needed to identify potential side effects of 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% and to develop more effective and safe ways of using it in lab experiments. Finally, further research is needed to identify potential new compounds that could be synthesized using 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% as a reagent.
Méthodes De Synthèse
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-5-hydroxyphenylacetic acid and 2-chloro-5-hydroxybenzaldehyde in aqueous hydrochloric acid. This reaction involves the formation of a Schiff base, which is then hydrolyzed to form 2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95%. The reaction can be carried out in the presence of a catalyst such as pyridine and is usually conducted at room temperature. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
2-chloro-5-(2-chloro-5-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-10-4-2-8(15)6-9(10)7-1-3-11(14)12(16)5-7/h1-6,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTQRYCFOOXBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686018 | |
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol | |
CAS RN |
1261951-53-4 | |
| Record name | 4,6'-Dichloro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)

